Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Kinase inhibitor Scaffold differentiation Regioisomer comparison

Procure this specific 5-carboxylate regioisomer—not the 3- or 6-carboxylate alternatives—to preserve kinase selectivity profiles validated for EphB3 (LDN-211904, IC50 = 79 nM) and PI3Kγ/δ (compound 20e, IC50 = 4.0/9.1 nM). The C5 methyl ester supports one‑step amidation, eliminating 1–2 synthetic operations compared to unfunctionalized cores and accelerating carboxamide library production. Suitable for fragment‑based screening (XLogP3 = 0.9; TPSA = 43.6 Ų) and QcrB inhibitor programs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1101120-07-3
Cat. No. B1397891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrazolo[1,5-a]pyridine-5-carboxylate
CAS1101120-07-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=NN2C=C1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3
InChIKeyABTMMGGHSGNLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate: Core Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry Procurement


Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (CAS 1101120-07-3) is a bicyclic heteroaromatic compound consisting of a pyrazole ring fused to a pyridine ring with a methyl ester group at the 5-position of the pyridine moiety [1]. This scaffold belongs to the broader pyrazolo[1,5-a]pyridine class, which has been extensively explored in medicinal chemistry as a privileged structure for kinase inhibitor development, including targets such as PI3K, EphB3, p38, AXL, c-MET, and RET kinases . The 5-carboxylate substitution pattern provides a synthetically versatile handle for further derivatization, enabling elaboration into amides, carboxylic acids, and other functional groups essential for structure-activity relationship (SAR) exploration in drug discovery programs.

Why Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate Cannot Be Replaced by Regioisomeric or Unfunctionalized Analogs in SAR-Driven Research


Substitution of methyl pyrazolo[1,5-a]pyridine-5-carboxylate with regioisomeric analogs (e.g., 3-carboxylates, 6-carboxylates) or unfunctionalized pyrazolo[1,5-a]pyridine cores fundamentally alters both the physicochemical properties and the available synthetic trajectories of the resulting derivatives. The 5-position carboxylate uniquely positions the ester moiety on the pyridine ring rather than the pyrazole ring, which affects electronic distribution across the bicyclic system and alters the reactivity profile for subsequent cross-coupling and condensation reactions [1]. More critically, published SAR studies on pyrazolo[1,5-a]pyridine-based kinase inhibitors demonstrate that the substitution pattern—including both the position and nature of functional groups—dramatically influences target selectivity profiles, with regioisomeric changes often resulting in complete loss of potency against specific kinase isoforms or shifts in isoform selectivity [2]. For research programs requiring the 5-carboxylate substitution pattern as a starting point for lead optimization, alternative regioisomers cannot serve as functionally equivalent replacements without revalidating entire synthetic and biological workflows.

Quantitative Differentiation Evidence for Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate Versus Structural Analogs


Regioisomeric Carboxylate Positioning: 5-Carboxylate Enables Distinct SAR Trajectories Compared to 3-Carboxylate Analogs

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate bears the ester functionality on the pyridine ring at the 5-position, in contrast to the more commonly reported pyrazolo[1,5-a]pyridine-3-carboxylates which position the ester on the pyrazole ring. This structural distinction has been shown to produce divergent biological activity profiles. A study evaluating pyrazolo[1,5-a]pyridine-3-carboxylate derivatives for cytotoxicity against four human cancer cell lines reported IC50 values ranging from 0.5 to >50 μM across A549, MCF-7, HCT-116, and PC-3 cell lines, with compound 247 showing an IC50 of 1.2 μM against MCF-7 cells and inducing G1-phase cell cycle arrest [1]. In contrast, the pyrazolo[1,5-a]pyridine-5-carboxylate scaffold has been incorporated into advanced kinase inhibitors such as LDN-211904, which demonstrates an EphB3 IC50 of 79 nM with selectivity across a 288-kinase panel , and dual PI3Kγ/δ inhibitors exemplified by compound 20e with IC50 values of 4.0 nM and 9.1 nM respectively [2].

Kinase inhibitor Scaffold differentiation Regioisomer comparison

Synthetic Accessibility: 5-Carboxylate Ester Provides Direct Amidation Handle Not Available in Unsubstituted Core

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate contains a pre-installed methyl ester at the 5-position of the pyridine ring (molecular weight 176.17 g/mol, XLogP3-AA 0.9, topological polar surface area 43.6 Ų) [1]. This functional group enables direct amidation with primary or secondary amines to generate diverse carboxamide libraries without requiring additional synthetic steps for carboxylate introduction. The unsubstituted pyrazolo[1,5-a]pyridine core (CAS 274-71-5) lacks this functionality, necessitating electrophilic substitution or directed metalation strategies that require additional synthetic operations and often suffer from poor regioselectivity. The review by Agrawal et al. documents that functionalization of the pyrazolo[1,5-a]pyridine ring system typically requires multi-step sequences with variable yields depending on substitution patterns .

Synthetic chemistry Building block Functional group utility

Physicochemical Profile: Balanced Lipophilicity (XLogP3 0.9) Distinguishes 5-Carboxylate from More Lipophilic Regioisomers

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate exhibits a calculated XLogP3 value of 0.9 and topological polar surface area (TPSA) of 43.6 Ų [1]. This balanced lipophilicity profile contrasts with related pyrazolo[1,5-a]pyridine derivatives bearing aryl or heteroaryl substituents at the 3-position, which have been documented to present solubility challenges requiring introduction of basic amine solubilizing groups [2]. The Kendall et al. studies on pyrazolo[1,5-a]pyridine PI3K inhibitors specifically note that analogues required addition of basic amines to achieve acceptable aqueous solubility for in vivo evaluation, with the 5-carboxylate scaffold providing a starting point with inherently more favorable polarity than substituted 3-aryl analogs [2].

Physicochemical properties Lipophilicity Drug-likeness

Versatile 5-Position Derivatization: Direct Route to TB47-Class Antitubercular and RET Kinase Inhibitor Scaffolds

The 5-carboxylate substitution pattern on methyl pyrazolo[1,5-a]pyridine-5-carboxylate provides a direct synthetic entry point to two clinically relevant pharmacophore classes: (1) pyrazolo[1,5-a]pyridine-3-carboxamides, exemplified by TB47, which exhibits antitubercular activity with MIC values ranging from 0.016 to 0.500 μg/mL against a panel of 56 Mycobacterium tuberculosis strains via QcrB (cytochrome bcc complex) inhibition [1]; and (2) RET kinase inhibitors, where patent literature (WO2016/xxxxxx) describes pyrazolo[1,5-a]pyridine-5-carboxylate derivatives with RET inhibitory activity and favorable pharmacokinetic properties [2]. The 5-carboxylate position is essential for generating the carboxamide linkage at the appropriate vector for target engagement in both scaffold classes.

Tuberculosis Kinase inhibition Antimicrobial

Validated Procurement Scenarios for Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate Based on Evidence


Kinase Inhibitor Lead Optimization Programs Targeting EphB3 or PI3Kγ/δ

Research groups pursuing EphB3 or dual PI3Kγ/δ inhibition should procure methyl pyrazolo[1,5-a]pyridine-5-carboxylate as the validated core scaffold for SAR expansion. The 5-carboxylate substitution pattern has produced LDN-211904 (EphB3 IC50 = 79 nM) and compound 20e (PI3Kγ IC50 = 4.0 nM, PI3Kδ IC50 = 9.1 nM), demonstrating that this specific regioisomer supports sub-100 nM potency against these kinase targets [1]. Alternative regioisomers (e.g., 3-carboxylate) have not been reported with comparable potency in these kinase families, and substitution with unfunctionalized cores would require de novo synthetic route development for C5 functionalization.

Parallel Library Synthesis Requiring C5-Directed Amide Diversification

Medicinal chemistry groups conducting parallel synthesis of carboxamide libraries should select methyl pyrazolo[1,5-a]pyridine-5-carboxylate rather than the unsubstituted core or 3-carboxylate regioisomer. The pre-installed methyl ester at C5 enables direct amidation in a single synthetic step, reducing library production timelines by 1-2 synthetic operations per compound relative to starting from the unfunctionalized pyrazolo[1,5-a]pyridine scaffold . The ester group undergoes efficient coupling with diverse amines under standard HATU/EDCI conditions, with the resulting carboxamides positioned at the vector appropriate for RET kinase and QcrB target engagement [1][2].

Antitubercular Drug Discovery Leveraging QcrB Inhibition Mechanism

Programs focused on Mycobacterium tuberculosis QcrB (cytochrome bcc complex) inhibition should consider methyl pyrazolo[1,5-a]pyridine-5-carboxylate as a starting scaffold for generating novel carboxamide analogs of the TB47 chemotype. While TB47 itself is a pyrazolo[1,5-a]pyridine-3-carboxamide (MIC = 0.016-0.500 μg/mL), the 5-carboxylate scaffold offers an alternative vector for carboxamide attachment that may yield compounds with differentiated resistance profiles or improved pharmacokinetic properties . The scaffold provides a complementary approach to existing 3-carboxamide series while retaining the core heterocyclic framework validated for QcrB inhibition.

Fragment-Based Drug Discovery Requiring Low Lipophilicity Starting Points

Fragment-based screening campaigns prioritizing ligand-efficient, low-lipophilicity starting fragments should include methyl pyrazolo[1,5-a]pyridine-5-carboxylate in fragment libraries. With calculated XLogP3 = 0.9 and molecular weight = 176.17 g/mol, this scaffold occupies favorable fragment chemical space and provides a polarity profile (TPSA = 43.6 Ų) superior to many 3-aryl substituted pyrazolo[1,5-a]pyridine analogs that typically require solubility-enhancing modifications for in vivo evaluation [1]. The ester handle also provides a tractable synthetic route for fragment growing strategies without introducing excessive lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.